2-Cyano-2-cyclopentylideneacetic acid
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Overview
Description
2-Cyano-2-cyclopentylideneacetic acid is an organic compound with the molecular formula C8H9NO2 It is characterized by the presence of a cyano group (–CN) and a cyclopentylidene group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-cyclopentylideneacetic acid typically involves the reaction of cyclopentanone with cyanoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2-cyclopentylideneacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted acetic acid derivatives.
Scientific Research Applications
2-Cyano-2-cyclopentylideneacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs with therapeutic effects.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-2-cyclopentylideneacetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Cyano-2-cyclopentylideneacetic acid include other cyanoacetic acid derivatives and cyclopentylidene-containing compounds. Examples include:
- 2-Cyano-5-oxopentanoic acid
- 2-Cyanoacetamide derivatives
- Cyclopentylideneacetic acid derivatives
Uniqueness
This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-cyano-2-cyclopentylideneacetic acid |
InChI |
InChI=1S/C8H9NO2/c9-5-7(8(10)11)6-3-1-2-4-6/h1-4H2,(H,10,11) |
InChI Key |
CHVYPNKNVRSUIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)O)C1 |
Origin of Product |
United States |
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